4-methyl-Oxazole-5-boronic acid
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Overview
Description
4-methyl-Oxazole-5-boronic acid is a heterocyclic compound that contains both an oxazole ring and a boronic acid group The oxazole ring is a five-membered ring with one oxygen and one nitrogen atom, while the boronic acid group consists of a boron atom bonded to two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-formyl alanine ethyl ester in the presence of boron trifluoride diethyl etherate and a metal oxide . This method is advantageous due to its short route, high conversion rate, and good atom economy.
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of recyclable materials such as boron trifluoride diethyl etherate and the minimization of waste generation are key considerations . The process involves the cyclization and subsequent functionalization steps under controlled conditions to produce 4-methyl-Oxazole-5-boronic acid on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-methyl-Oxazole-5-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives and boronic acid esters, which have applications in pharmaceuticals and materials science.
Scientific Research Applications
4-methyl-Oxazole-5-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-Oxazole-5-boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The oxazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with similar biological activities.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but differs in the position of the nitrogen atom.
Thiazole: Similar structure but contains a sulfur atom instead of oxygen.
Uniqueness
4-methyl-Oxazole-5-boronic acid is unique due to the presence of both an oxazole ring and a boronic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(4-methyl-1,3-oxazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO3/c1-3-4(5(7)8)9-2-6-3/h2,7-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXCEUPMUPRAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CO1)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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